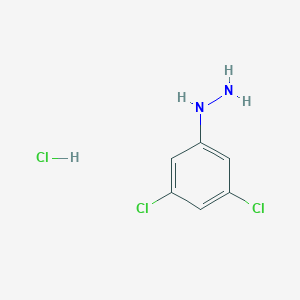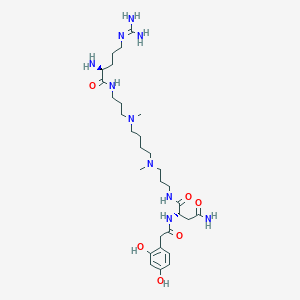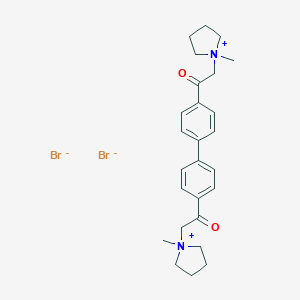
Cloruro de 4-(bromometil)bencenosulfonilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(Bromomethyl)benzenesulfonyl chloride and its derivatives has been extensively studied. Skhiri et al. (2015) explored the reactivity of bromo-substituted benzenesulfonyl chlorides in palladium-catalyzed desulfitative arylation, demonstrating the retention of C-Br bonds during the reaction (Skhiri et al., 2015). Additionally, a study by Sowrirajan et al. (2022) involved the synthesis of a compound derived from 4-bromobenzaldehyde and sulfadiazine, providing insights into the molecular and structural aspects of such compounds (Sowrirajan et al., 2022).
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)benzenesulfonyl chloride and related compounds has been analyzed in various studies. Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides, providing insights into the molecular structures and their applications in chemical transformations (Fülöpová & Soural, 2015).
Chemical Reactions and Properties
4-(Bromomethyl)benzenesulfonyl chloride participates in various chemical reactions, including palladium-catalyzed coupling reactions and synthesis of bi(hetero)aryls. The study by Yuan and Doucet (2014) demonstrated the use of benzenesulfonyl chlorides in palladium-catalyzed direct arylations, showcasing their versatility in creating β-arylated thiophenes (Yuan & Doucet, 2014).
Aplicaciones Científicas De Investigación
Síntesis de derivados de benceno-sulfonamida
Cloruro de 4-(bromometil)bencenosulfonilo: se utiliza en la síntesis de derivados de benceno-sulfonamida . Estos derivados son importantes debido a su papel como potentes inhibidores del receptor de quimiocinas tipo 4 (CXCR4) . CXCR4 es un objetivo crítico en el tratamiento del cáncer y el VIH, lo que hace que estos derivados sean valiosos para la investigación terapéutica.
Derivados de imidazol antifúngicos
Este compuesto sirve como precursor en la creación de derivados de imidazol que exhiben propiedades antifúngicas . El desarrollo de nuevos agentes antifúngicos es crucial, dada la creciente resistencia a los medicamentos existentes. La investigación en esta área puede conducir al descubrimiento de nuevos tratamientos para infecciones fúngicas.
Síntesis de oligonucleótidos
This compound: es un agente activador en la síntesis de oligo-desoxirribo- y oligorribo- nucleótidos en solución . Esta aplicación es esencial en ingeniería genética y biología molecular, donde los oligonucleótidos se utilizan como cebadores, sondas y agentes terapéuticos.
Síntesis de ácidos fenilborónicos
El químico se usa en la síntesis de ácido 4-(N-alilsulfamoil)fenilborónico . Los ácidos fenilborónicos son importantes en el campo de la química orgánica y la ciencia de los materiales debido a su capacidad para formar enlaces covalentes reversibles con azúcares, aminoácidos y otras moléculas biológicas.
Protección de aminas
También se emplea en la protección de aminas como 4-bromobenzenosulfonamidas . Los grupos protectores son un concepto fundamental en la química sintética, que permite la modificación selectiva de las moléculas sin afectar a los grupos funcionales sensibles.
Intermedio para la síntesis de bencenosulfonamidas
This compound: actúa como intermedio en la síntesis de varias bencenosulfonamidas . Las bencenosulfonamidas tienen una amplia gama de aplicaciones, incluidas como diuréticos, agentes antidiabéticos e inhibidores de la anhidrasa carbónica.
Safety and Hazards
This compound is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
Mecanismo De Acción
Target of Action
4-(Bromomethyl)benzenesulfonyl chloride is a versatile reagent used in the synthesis of various organic compounds. It is primarily used as a sulfonylating agent . The primary targets of this compound are nucleophilic sites in organic molecules, where it can introduce a sulfonyl group .
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles via a substitution reaction . The bromomethyl group is a good leaving group, which is displaced by the nucleophile, leading to the introduction of the benzenesulfonyl moiety .
Biochemical Pathways
The exact biochemical pathways affected by 4-(Bromomethyl)benzenesulfonyl chloride depend on the specific nucleophile it reacts with. For instance, it has been used to synthesize benzene-sulfonamide derivatives, which are potent Chemokine Receptor Type 4 (CXCR4) inhibitors . CXCR4 is a G-protein coupled receptor involved in various biological processes, including immune response and cancer metastasis .
Pharmacokinetics
Its bioavailability would depend on the specific context of its use, such as the route of administration and the presence of other compounds .
Result of Action
The result of the action of 4-(Bromomethyl)benzenesulfonyl chloride is the formation of a new compound with a sulfonyl group. This can lead to changes in the target molecule’s properties, such as increased polarity or altered biological activity .
Action Environment
The action of 4-(Bromomethyl)benzenesulfonyl chloride can be influenced by various environmental factors. For instance, the presence of other nucleophiles can compete with the intended target, potentially leading to side reactions . Additionally, the compound is sensitive to moisture and should be stored under dry conditions .
Propiedades
IUPAC Name |
4-(bromomethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTQWYZHHMQSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370290 | |
| Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66176-39-4 | |
| Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(Bromomethyl)benzenesulfonyl chloride in the synthesis of the target compounds?
A1: 4-(Bromomethyl)benzenesulfonyl chloride acts as an electrophilic reagent in the synthesis of 5-aralkyl/aryl-1,3,4-Oxadiazol-2-yl 4-(piperidin-1-ylsulfonyl)benzyl sulfide derivatives (23a-k) []. It reacts with piperidine in an aqueous basic medium to form an intermediate electrophile (compound 22 in the study). This electrophile then reacts with various 5-substituted-1,3,4-Oxadiazol-2-thiols in the presence of NaH/DMF to yield the final target compounds.
Q2: Are there any details about the characterization of the intermediate formed with 4-(Bromomethyl)benzenesulfonyl chloride?
A2: While the abstract mentions the formation of an electrophile (compound 22) through the reaction of 4-(Bromomethyl)benzenesulfonyl chloride with piperidine [], it does not provide specific details about its characterization. Further information regarding spectroscopic data or other analytical techniques used to confirm the structure of this intermediate would be needed for a complete understanding.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

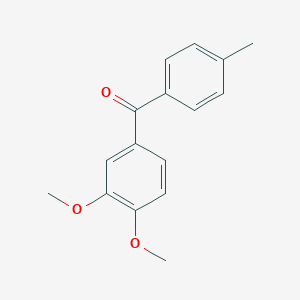

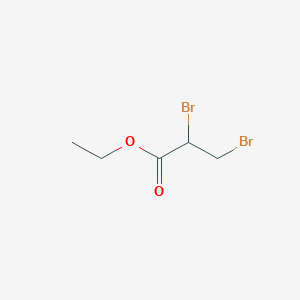
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)

